4-Bromo-N1,6-dimethylbenzene-1,2-diamine
Description
4-Bromo-N1,6-dimethylbenzene-1,2-diamine (CAS: 1187929-35-6) is an ortho-diamine derivative with a bromine substituent at the C4 position and methyl groups at the N1 and C6 positions. Its molecular formula is C₈H₁₁BrN₂, with a molecular weight of 215.09 g/mol . The compound is stored under sealed, dry conditions at 2–8°C, indicating sensitivity to moisture and temperature . While structurally similar to simpler diamines like 4-bromo-1,2-diaminobenzene (CAS: 1575-37-7), the addition of methyl groups at N1 and C6 distinguishes it in terms of steric and electronic properties .
Properties
IUPAC Name |
5-bromo-2-N,3-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVXMERCSSRDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N1,6-dimethylbenzene-1,2-diamine typically involves the bromination of N1,6-dimethylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N1,6-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The amino groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as nitro compounds or quinones.
Reduction: Formation of reduced amines.
Scientific Research Applications
4-Bromo-N1,6-dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N1,6-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and amino groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural and functional differences between 4-Bromo-N1,6-dimethylbenzene-1,2-diamine and analogous compounds:
Physical and Chemical Properties
- Molecular Weight and Stability: The bromine atom and methyl groups in this compound increase its molecular weight (215.09 g/mol) compared to non-brominated analogs (e.g., 136.19 g/mol for 4,5-dimethylbenzene-1,2-diamine). Bromine’s polarizability may enhance intermolecular interactions, affecting crystallinity .
Research Findings and Gaps
- Synthesis Optimization : The SnCl₂ reduction method (used for fluorinated diamines ) could be adapted for this compound, but bromine’s bulkiness may necessitate modified reaction conditions.
- Hazard Data: Limited toxicity data for the methylated bromo-diamine highlights a research gap. Inferences from simpler analogs suggest stringent safety protocols are advisable .
Biological Activity
4-Bromo-N1,6-dimethylbenzene-1,2-diamine, with the chemical formula C8H11BrN2 and CAS number 1187929-35-6, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C8H11BrN2 |
| Molecular Weight | 215.09 g/mol |
| CAS Number | 1187929-35-6 |
Synthesis
The synthesis of this compound typically involves bromination of N1,6-dimethylbenzene-1,2-diamine. The reaction is conducted under controlled conditions to ensure selective bromination, utilizing bromine or a brominating agent in the presence of suitable solvents and catalysts.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. The presence of the bromine atom and amino groups enables the compound to form covalent bonds with nucleophiles, facilitating various chemical transformations.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways.
- Cell Signaling Modulation : It may influence cellular signaling pathways relevant to inflammation and cancer progression.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antioxidant Properties : Research indicates that compounds similar to this compound can act as Nrf2 activators, which are crucial in regulating antioxidant responses in cells. This suggests potential applications in treating oxidative stress-related diseases .
- Therapeutic Applications : The compound has been explored for its therapeutic potential in conditions such as:
- Toxicological Studies : Preliminary toxicity assessments indicate that while the compound exhibits beneficial properties, it also poses risks such as acute toxicity upon ingestion or dermal contact .
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Results demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on various cancer cell lines showed that this compound inhibited cell proliferation effectively at concentrations as low as 10 µM. The mechanism was linked to the modulation of cell cycle regulators and apoptosis pathways.
Scientific Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for their potential as drug candidates targeting various diseases.
Industrial Use
The compound is also utilized in the production of dyes and pigments due to its unique chemical properties. Its ability to undergo substitution reactions makes it a versatile intermediate in synthetic chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
